3-[(E)-(4-butoxyphenyl)diazenyl]aniline
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Overview
Description
3-[(E)-(4-butoxyphenyl)diazenyl]aniline is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings Azo compounds are widely known for their vivid colors and are extensively used as dyes in various industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-butoxyphenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by reacting aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-butoxyaniline under alkaline conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Continuous flow reactors and automated systems are commonly used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(4-butoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
3-[(E)-(4-butoxyphenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(E)-(4-butoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-butoxyphenyl)diazenyl]aniline: Similar structure but with different substituents on the aromatic rings.
3-[(E)-(4-ethoxyphenyl)diazenyl]aniline: Contains an ethoxy group instead of a butoxy group.
3-[(E)-(4-methoxyphenyl)diazenyl]aniline: Contains a methoxy group instead of a butoxy group.
Uniqueness
3-[(E)-(4-butoxyphenyl)diazenyl]aniline is unique due to its specific substituents, which influence its chemical reactivity and applications. The butoxy group enhances its solubility and interaction with various substrates, making it particularly useful in industrial and research settings .
Properties
Molecular Formula |
C16H19N3O |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-[(4-butoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-11-20-16-9-7-14(8-10-16)18-19-15-6-4-5-13(17)12-15/h4-10,12H,2-3,11,17H2,1H3 |
InChI Key |
WAOFGYDFKUYBIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=CC(=C2)N |
Origin of Product |
United States |
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